Lead isophthalate

Description

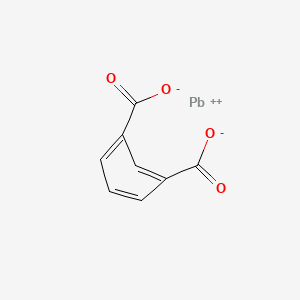

Structure

3D Structure of Parent

Properties

CAS No. |

38787-87-0 |

|---|---|

Molecular Formula |

C8H4O4Pb |

Molecular Weight |

371 g/mol |

IUPAC Name |

benzene-1,3-dicarboxylate;lead(2+) |

InChI |

InChI=1S/C8H6O4.Pb/c9-7(10)5-2-1-3-6(4-5)8(11)12;/h1-4H,(H,9,10)(H,11,12);/q;+2/p-2 |

InChI Key |

BDPKMOYPOICDTD-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)[O-])C(=O)[O-].[Pb+2] |

Origin of Product |

United States |

Analysis of the Lead Component:the Quantification of the Lead Content is the Most Common Approach, As Regulations Are Based on Total Lead Concentration. Several Well Established Instrumental Methods Are Used:

Atomic Absorption Spectrometry (AAS) : Both Flame AAS (FAAS) and Graphite Furnace AAS (GFAAS) are widely used to determine lead concentrations. who.intresearchgate.net GFAAS offers very low detection limits, making it suitable for trace analysis. who.int

Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) : This is another robust and common technique for elemental analysis that can accurately measure lead in digested sample solutions. who.int

X-Ray Fluorescence (XRF) Spectrometry : Portable XRF analyzers are frequently used for rapid, non-destructive screening of lead in products like paints and consumer goods. who.int While excellent for screening, laboratory confirmation is often required for borderline or critical results. who.int

Analysis of the Phthalate Component:identifying the Organic Part of the Molecule Can Help Confirm the Source of the Lead.

Gas Chromatography-Mass Spectrometry (GC-MS) : This is the benchmark technique for identifying and quantifying phthalate (B1215562) esters. d-nb.info The sample would require an extraction step to isolate the organic compounds, which could then be analyzed by GC-MS. This would identify the presence of isophthalic acid or its esters.

Integrated Analytical Approach:to Definitively Identify and Quantify Lead Isophthalate, an Analyst Would Likely:

Perform a total lead analysis on the sample using AAS or ICP-AES after acid digestion. epa.gov

Separately, perform an organic extraction on the sample and analyze the extract using GC-MS to identify and quantify the isophthalate (B1238265). d-nb.info

Correlate the results to infer the concentration of the original lead isophthalate compound.

The challenges in such analyses include potential interferences from the sample matrix, ensuring complete extraction of the analytes, and the lack of certified reference materials specifically for this compound in various matrices. chromatographyonline.comnih.gov

The following table summarizes the primary analytical techniques.

| Technique | Analyte Targeted | Principle | Advantages | Limitations | Citation |

| Atomic Absorption Spectrometry (AAS) | Lead (Pb) | Measures the absorption of light by free atoms in a gaseous state. | High sensitivity (especially GFAAS), well-established. | Analyzes one element at a time, potential chemical interferences. | who.intresearchgate.net |

| Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) | Lead (Pb) | Atoms in a hot plasma emit light at characteristic wavelengths. | Multi-element capability, high throughput, robust. | Higher equipment cost, complex spectra can cause interferences. | who.int |

| X-Ray Fluorescence (XRF) | Lead (Pb) | Measures fluorescent X-rays emitted from a sample excited by X-rays. | Non-destructive, portable, rapid screening. | Lower sensitivity than lab methods, matrix effects can be significant. | who.int |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Isophthalate | Separates volatile compounds, which are then ionized and identified by their mass-to-charge ratio. | High specificity and sensitivity for organic compounds. | Requires sample extraction, compound must be volatile or derivable. | d-nb.info |

Spectroscopic and Spectrometric Investigations of Lead Isophthalate

Vibrational Spectroscopies (FTIR, Raman) for Ligand Conformation and Coordination Bonding Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, is instrumental in elucidating the structural details of lead isophthalate (B1238265). These methods probe the vibrational modes of molecules, offering insights into the conformation of the isophthalate ligand and the nature of the coordination bond between the lead cation and the carboxylate groups. mdpi.comacs.org

The isophthalate ligand (benzene-1,3-dicarboxylate) possesses several characteristic vibrational modes. The most informative of these are the symmetric and asymmetric stretching vibrations of the carboxylate (COO⁻) groups. The frequencies of these vibrations are highly sensitive to the coordination environment. In the free isophthalate anion, these bands appear at specific wavenumbers. However, upon coordination to a metal ion like lead(II), their positions shift significantly.

The analysis of these shifts helps determine the coordination mode of the carboxylate groups. For instance, the separation (Δν) between the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies of the COO⁻ group can distinguish between monodentate, bidentate chelating, and bidentate bridging coordination modes.

In lead(II) coordination polymers involving carboxylate ligands, the FTIR spectra typically show strong absorption bands in the 1610-1540 cm⁻¹ region, assigned to the asymmetric stretching of the carboxylate groups, and in the 1450-1360 cm⁻¹ region for the symmetric stretching. acs.orgrsc.org For example, in a lead(II) coordination polymer with a functionalized isophthalate ligand, characteristic infrared bands were observed at 1611 cm⁻¹, 1542 cm⁻¹, and 1448 cm⁻¹, corresponding to the carboxylate stretches. acs.org The presence of multiple bands in these regions can indicate different coordination environments for the carboxylate groups within the same structure.

Raman spectroscopy provides complementary information. mdpi.comacs.org While FTIR is more sensitive to polar bonds, Raman spectroscopy excels in detecting vibrations of nonpolar bonds and symmetric vibrations. mdpi.com For lead isophthalate, Raman spectra would clearly show the vibrations of the benzene (B151609) ring's carbon skeleton and the symmetric carboxylate stretches, which may be weak in the FTIR spectrum. The low-frequency region of the Raman spectrum (below 400 cm⁻¹) is particularly valuable as it contains the Pb-O stretching vibrations, providing direct evidence of the coordination bond. mdpi.com

| Vibrational Mode | Typical FTIR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Information Gained |

| Asymmetric Carboxylate Stretch (νₐₛ(COO⁻)) | 1610 - 1540 | Variable | Coordination mode of the carboxylate group, strength of the metal-ligand bond. |

| Symmetric Carboxylate Stretch (νₛ(COO⁻)) | 1450 - 1360 | Strong | Coordination mode, used in conjunction with νₐₛ(COO⁻) to calculate Δν. |

| Aromatic C=C Stretch | 1600 - 1450 | Strong | Confirms the presence and integrity of the isophthalate benzene ring. |

| C-H Bending (out-of-plane) | 900 - 680 | Weak | Substitution pattern on the benzene ring. |

| Pb-O Stretch | < 400 | < 400 | Direct evidence of lead-oxygen coordination bonding. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights of Isophthalate Ligands and Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for obtaining detailed structural information about this compound in solution, although solid-state NMR can also be applied. ¹H and ¹³C NMR spectra provide data on the chemical environment of the hydrogen and carbon atoms of the isophthalate ligand, respectively. nih.gov

In a ¹H NMR spectrum of free isophthalic acid in a solvent like DMSO-d₆, the aromatic protons appear as distinct signals. researchgate.net Typically, the proton at the C2 position (between the two carboxyl groups) is the most deshielded, appearing at the highest chemical shift (δ), while the other aromatic protons appear at slightly lower shifts. The acidic protons of the carboxyl groups usually appear as a broad singlet at a very high chemical shift. csic.esacs.org

Upon formation of this compound, several changes are expected in the NMR spectra. The deprotonation of the carboxylic acids to form carboxylates leads to the disappearance of the acidic proton signal. The chemical shifts of the aromatic protons are also affected by the coordination to the lead ion, although these changes are often subtle.

¹³C NMR spectroscopy provides complementary data. The spectrum of isophthalic acid shows signals for the carboxyl carbons and the aromatic carbons. researchgate.net The carboxyl carbon signal is typically found in the range of 165-170 ppm. rsc.org Coordination to lead can cause a shift in the position of this signal, reflecting the change in the electronic environment of the carboxylate group.

A more direct probe of the metal center is ²⁰⁷Pb NMR spectroscopy. Lead-207 is an NMR-active nucleus with a very large chemical shift range (≈20,000 ppm), making it extremely sensitive to its coordination environment. acs.org The ²⁰⁷Pb chemical shift of this compound would provide direct information about the coordination number, geometry, and the nature of the atoms bonded to the lead ion. For instance, studies on lead carboxylates like lead palmitate and lead azelate show distinct ²⁰⁷Pb chemical shifts that are indicative of their specific structures. nsf.gov

| Nucleus | Compound/Group | Typical Chemical Shift (δ, ppm) | Significance |

| ¹H | Aromatic Protons (H2) | 8.0 - 8.5 | Position is sensitive to the electronic effects of the carboxylate groups and coordination with lead. |

| ¹H | Aromatic Protons | 7.5 - 8.0 | Pattern and shifts confirm the 1,3-disubstitution of the benzene ring. |

| ¹³C | Carboxylate Carbon | 165 - 175 | Shift indicates the electronic state of the carboxyl group and its interaction with the lead ion. |

| ¹³C | Aromatic Carbons | 125 - 140 | Provides a map of the carbon skeleton of the isophthalate ligand. |

| ²⁰⁷Pb | Pb(II) Center | Varies widely (-1000 to 4000) | Highly sensitive to coordination number, symmetry of the coordination sphere, and ligand type. acs.orgnsf.gov |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis of this compound Species

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. nelsonlabs.com When applied to this compound, MS can confirm the identity of the complex and provide insights into its stability and fragmentation pathways. rsc.org

Depending on the ionization technique used (e.g., Electrospray Ionization - ESI), the mass spectrum could show a molecular ion peak corresponding to a this compound unit or a larger cluster. The isotopic pattern of lead, with its major isotopes at 204, 206, 207, and 208 amu, provides a definitive signature for the presence of lead in an ion.

Collision-induced dissociation (CID) or tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation of the this compound ion. nih.gov The fragmentation patterns reveal the weakest bonds in the structure. For metal-carboxylate complexes, fragmentation often involves the neutral loss of CO₂ or the loss of the entire ligand.

For phthalate (B1215562) esters, a characteristic fragment ion is often observed at m/z 149, corresponding to protonated phthalic anhydride. rsc.org While this compound is a salt and not an ester, analogous fragmentation pathways involving the isophthalate ligand could occur. Common fragmentation pathways would likely include:

Loss of the entire isophthalate ligand, leaving a bare lead ion [Pb]⁺ or a solvated lead ion.

Loss of a carboxylate group (COO) or carbon dioxide (CO₂).

Fragmentation of the aromatic ring, although this typically requires higher energy.

The specific fragments observed would help to piece together the structure of the original complex and understand its gas-phase chemistry.

| Ion Description | Plausible m/z (for ²⁰⁸Pb) | Fragmentation Pathway |

| [Pb(C₈H₄O₄)]⁺ (Molecular Ion) | 372 | Ionization of the neutral complex. |

| [Pb(C₈H₅O₄)]⁺ (Protonated Molecular Ion) | 373 | Ionization under protic conditions (e.g., ESI). |

| [Pb]⁺ | 208 | Loss of the neutral isophthalate ligand. |

| [C₈H₅O₄]⁺ (Protonated Isophthalic Acid) | 167 | Ligand-based ion after dissociation from the metal. |

| [Pb(C₇H₄O₂)]⁺ | 328 | Loss of CO₂ from the molecular ion. |

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Oxidation State Determination

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. specs-group.comnasa.gov For this compound, XPS is crucial for confirming the presence of lead, carbon, and oxygen on the sample surface and, most importantly, for determining the oxidation state of the lead.

An XPS experiment irradiates the sample with X-rays, causing the emission of core-level electrons. azolifesciences.com The binding energy of these electrons is characteristic of the element and its chemical environment.

Pb 4f Spectrum: The Pb 4f region is the most diagnostic for lead. It consists of a doublet, Pb 4f₇/₂ and Pb 4f₅/₂, separated by approximately 4.8 eV. thermofisher.com The binding energy of the Pb 4f₇/₂ peak is a reliable indicator of the lead's oxidation state. For Pb(II) compounds, such as lead oxides or carbonates, this peak typically appears in the range of 138.0 to 139.0 eV. nih.govresearchgate.net Metallic lead (Pb(0)) appears at a lower binding energy (~136.9 eV), while Pb(IV) would be at a higher binding energy. For this compound, the Pb 4f₇/₂ peak is expected to fall squarely within the Pb(II) range. researchgate.net

O 1s Spectrum: The O 1s spectrum provides information about the oxygen atoms. In this compound, the oxygen atoms are part of the carboxylate groups. The O 1s peak for carboxylate (O=C-O-Pb) is expected around 531-532 eV. The peak may be broadened or show multiple components if there are different oxygen environments, such as adsorbed water or surface hydroxides.

C 1s Spectrum: The C 1s spectrum can be deconvoluted to identify the different types of carbon atoms in the isophthalate ligand. eag.com One would expect to see a peak for the aromatic C-C/C-H bonds (~284.8 eV, often used for charge referencing) and a distinct peak at a higher binding energy (~288-289 eV) corresponding to the carbon atoms in the carboxylate (O-C=O) groups. eag.com The relative areas of these peaks can be used to confirm the structure of the ligand.

| Core Level | Functional Group/Species | Typical Binding Energy (eV) | Information Provided |

| Pb 4f₇/₂ | Pb(II) in carboxylate | 138.0 - 139.0 nih.govresearchgate.net | Confirms the +2 oxidation state of the lead center. |

| Pb 4f₅/₂ | Pb(II) in carboxylate | 142.8 - 143.8 | Completes the spin-orbit doublet for lead. |

| O 1s | Carboxylate (O=C-O -Pb) | 531.0 - 532.0 | Confirms the chemical state of oxygen in the ligand. |

| C 1s | Carboxylate (C =O) | 288.0 - 289.0 eag.com | Identifies the carbon atoms of the carboxylate groups. |

| C 1s | Aromatic Ring (C-C/C-H) | ~284.8 | Represents the carbon skeleton of the benzene ring. |

Computational Chemistry and Theoretical Modeling of Lead Isophthalate Systems

Quantum Mechanical Approaches for Electronic Structure and Reactivity Predictions of Lead Isophthalates

Quantum mechanics (QM) forms the fundamental basis for understanding the electronic structure and reactivity of chemical systems. northwestern.edu Ab initio QM methods solve the electronic Schrödinger equation without empirical parameters, providing a rigorous framework for predicting molecular properties. serious-science.org For lead isophthalate (B1238265), these approaches can elucidate the nature of the bonding between the lead (Pb²⁺) ions and the isophthalate ligands, as well as predict the molecule's reactivity.

Quantum mechanical calculations can determine key properties such as:

Molecular Orbital Energies: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the electronic transitions and the chemical reactivity of the compound. The HOMO-LUMO gap is a critical parameter for assessing the kinetic stability of the molecule.

Electron Density Distribution: Mapping the electron density reveals the charge distribution within the molecule, highlighting the polar nature of the bonds and the sites susceptible to electrophilic or nucleophilic attack.

Reactivity Descriptors: QM calculations can furnish various reactivity indices. These theoretical values can predict the most likely sites for chemical reactions and help understand the reaction mechanisms at a fundamental level. quora.comfrontiersin.org

While computationally intensive, methods like Hartree-Fock (HF) and post-Hartree-Fock methods provide a foundational understanding of the electronic behavior of lead isophthalate. These calculations are crucial for benchmarking more approximate, but computationally faster, methods like Density Functional Theory. northwestern.edu The insights gained are pivotal for designing experiments and interpreting spectroscopic data. serious-science.org

Density Functional Theory (DFT) Studies on Lead-Isophthalate Interactions and Coordination Geometries

Density Functional Theory (DFT) has become one of the most popular and versatile computational methods in quantum chemistry and materials science. wikipedia.org It offers a favorable balance between accuracy and computational cost, making it well-suited for studying complex systems like this compound. DFT calculates the system's energy based on its electron density, which simplifies the many-body problem. royalsocietypublishing.org

DFT studies on lead-isophthalate systems can provide detailed information on:

Coordination Geometries: DFT can accurately predict the bond lengths, bond angles, and coordination number of the lead center. For instance, it can determine the preferred geometry (e.g., octahedral, tetrahedral) of the lead ion when coordinated with the carboxylate groups of the isophthalate ligands. mdpi.com

Lead-Isophthalate Interactions: The nature and strength of the interaction between the lead cation and the isophthalate anion can be thoroughly analyzed. This includes quantifying the binding energy and exploring the covalent versus ionic character of the Pb-O bonds.

Electronic Structure: DFT is widely used to calculate the electronic band structure, density of states (DOS), and molecular orbitals. royalsocietypublishing.orgaps.org These calculations are essential for understanding the material's electronic and optical properties. For example, DFT can predict whether a this compound-based material is an insulator, semiconductor, or conductor. royalsocietypublishing.org

Vibrational Frequencies: Theoretical vibrational spectra (IR and Raman) can be calculated using DFT. Comparing these with experimental spectra helps in the structural characterization of the compound and the assignment of vibrational modes. researchgate.net

A known challenge in DFT is the self-interaction error, which can affect the accuracy of predictions, particularly for systems with localized electrons like those involving d- and f-block elements. royalsocietypublishing.orgpitt.edu However, refined functionals and correction schemes (like DFT+U) have been developed to mitigate these issues and improve the description of such systems. royalsocietypublishing.org

| Parameter | Typical Information Obtained | Significance in this compound Systems |

|---|---|---|

| Optimized Geometry | Bond lengths (e.g., Pb-O), bond angles (e.g., O-Pb-O), dihedral angles. | Determines the 3D structure and coordination environment of the lead center. mdpi.com |

| Binding Energy | Energy released upon formation of the complex from ions and ligands. | Indicates the thermodynamic stability of the lead-isophthalate coordination. |

| HOMO-LUMO Gap | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Relates to electronic excitability, chemical reactivity, and kinetic stability. researchgate.net |

| Partial Atomic Charges | Charge distribution on each atom (e.g., using Bader or Mulliken analysis). | Reveals the ionicity of the Pb-O bonds and identifies reactive sites. |

| Density of States (DOS) | Number of available electronic states at each energy level. | Provides insight into the contributions of lead and isophthalate orbitals to the electronic bands. researchgate.net |

Molecular Mechanics and Dynamics Simulations for Conformational Analysis and Intermolecular Forces in this compound Systems

While quantum mechanical methods are essential for understanding electronic properties, they are often too computationally expensive for studying the large-scale conformational dynamics of extended systems or materials in the solid state. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations address this limitation by using classical mechanics and empirical force fields. acs.orgresearchgate.net

Molecular Mechanics (MM) focuses on the potential energy of a system, allowing for rapid energy minimization and conformational searching. For this compound, MM can be used to explore the vast conformational space of flexible polymeric chains or network structures to identify low-energy, stable arrangements. aip.org

Molecular Dynamics (MD) simulates the temporal evolution of a system by solving Newton's equations of motion. mdpi.com An MD simulation provides a trajectory of atomic positions and velocities over time, offering insights into the dynamic behavior of the system. For this compound systems, MD simulations are particularly useful for:

Conformational Analysis: Studying the flexibility of the isophthalate linker and the dynamic changes in the coordination sphere of the lead ion. aip.orgmdpi.com

Intermolecular Forces: Quantifying the non-covalent interactions that govern the packing of molecules in a crystal or the structure of a polymer. These forces include van der Waals interactions, electrostatic interactions, and potentially hydrogen bonding if co-ligands or solvent molecules are present. yale.edulibretexts.orgsydney.edu.auquora.comsolubilityofthings.com The Radial Distribution Function (RDF) from an MD simulation can reveal the preferential distances between different atom types, providing a signature of the local structure and interactions. aub.edu.lbresearchgate.net

Structural Stability: Assessing the structural integrity of this compound-based frameworks at different temperatures and pressures. MD simulations can predict structural transitions or the onset of disorder. researchgate.net

The accuracy of MM and MD simulations is critically dependent on the quality of the force field, which consists of a set of parameters describing the potential energy of the system as a function of atomic coordinates. Developing accurate force fields for heavy elements like lead can be challenging, often requiring parameterization against high-level QM calculations or experimental data.

| Type of Force | Description | Relevance to this compound |

|---|---|---|

| Ion-Dipole and Electrostatic | Attractive forces between the Pb²⁺ cation and the negative carboxylate groups of the isophthalate ligand. | Primary force responsible for the formation and stability of the coordination complex. quora.com |

| London Dispersion Forces | Temporary attractive forces arising from instantaneous fluctuations in electron density. Present between all molecules. sydney.edu.au | Important for the overall packing efficiency and cohesion in the solid state, especially involving the aromatic rings. |

| π-π Interactions | Non-covalent interactions between the aromatic rings of the isophthalate ligands. | Can influence the orientation and stacking of ligands, affecting the crystal structure and electronic properties. researchgate.net |

| Hydrogen Bonding | Strong dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (O, N, F). solubilityofthings.com | May be present if water molecules, hydroxyl groups, or other protic co-ligands are part of the crystal structure. |

Computational Design and Prediction of Novel this compound-Based Materials

A significant advantage of computational modeling is its ability to predict the properties of yet-to-be-synthesized materials, a field known as computational design or materials informatics. diva-portal.orgresearchgate.net This predictive capability can accelerate the discovery of new materials by identifying promising candidates for specific applications, thereby guiding synthetic efforts. journalofindustrializedconstruction.com

For this compound, computational design strategies can be employed to create novel Metal-Organic Frameworks (MOFs) with tailored properties. acs.orgnih.gov MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. unibo.it By systematically varying the building blocks and their connectivity, it is possible to fine-tune the resulting material's properties.

The computational design process for this compound-based materials typically involves:

High-Throughput Screening: Generating large virtual libraries of potential this compound-based structures by combining different secondary building units (SBUs), ligand modifications, or topologies. arxiv.org

Property Prediction: Using computational methods (often a combination of MM and DFT) to predict key properties for each candidate structure, such as porosity, surface area, gas adsorption capacity, mechanical stability, and electronic band gap. nih.govresearchgate.net

Data-Driven Discovery: Employing machine learning algorithms trained on existing computational or experimental data to rapidly screen vast chemical spaces and identify structures with the highest probability of exhibiting desired performance. nih.govarxiv.org

This approach has been successfully used to discover novel MOFs for applications such as gas storage (e.g., CO₂ capture), separation, and catalysis. nih.govresearchgate.netacs.org By applying these computational design principles, novel this compound materials could be predicted with enhanced thermal stability, selective guest adsorption, or interesting optical and electronic properties. mdpi.com

Applications in Materials Science and Polymer Chemistry

Role as a Thermal Stabilizer in Polymer Matrices, particularly Poly(vinyl chloride) (PVC)

Lead compounds, including salts of carboxylic acids like lead isophthalate (B1238265), have historically been used as highly effective thermal stabilizers for poly(vinyl chloride) (PVC). baerlocher.com The primary function of these stabilizers is to prevent the thermal degradation of the PVC matrix during high-temperature processing and to extend the service life of the final product. academicjournals.org PVC is inherently unstable at processing temperatures, undergoing a rapid dehydrochlorination reaction that releases hydrogen chloride (HCl). This process is autocatalytic, meaning the released HCl accelerates further degradation, leading to discoloration, embrittlement, and loss of mechanical and electrical properties. academicjournals.orgncsu.edu

The stabilizing action of lead isophthalate in vinyl halide resins like PVC is multifaceted, primarily involving two key mechanisms:

Acid Scavenging : The most critical function is the neutralization of hydrogen chloride (HCl) as it is evolved from the degrading polymer chain. academicjournals.orgkanademy.com this compound, as a salt of a weak acid, readily reacts with the strong acid HCl. This reaction, often referred to as acid scavenging, prevents the buildup of HCl and thus halts the autocatalytic "zipper" degradation of PVC. mdpi.comresearchgate.net The reaction product, lead chloride (PbCl₂), is a stable salt that, importantly, is not a strong Lewis acid and therefore does not catalyze further degradation, a problem seen with some other metal-based stabilizers. kanademy.com

Radical Trapping : The thermal degradation of PVC can also involve free-radical pathways. academicjournals.org While the primary mechanism for lead stabilizers is acid scavenging, they can also play a role in terminating radical chain reactions. unibo.itfujifilm.com By interacting with and deactivating highly reactive radical species within the polymer matrix, these stabilizers interrupt the chain reactions that lead to the formation of conjugated double bonds (polyenes), which are responsible for the characteristic discoloration of degraded PVC. google.com

Additionally, lead stabilizers can displace labile chlorine atoms on the PVC backbone, such as those at allylic or tertiary carbon sites, with more stable carboxylate groups from the stabilizer itself. academicjournals.orgresearchgate.net This substitution passivates the weak points in the polymer chain, preventing the initiation of dehydrochlorination.

This compound belongs to a family of lead-based stabilizers that includes compounds like dibasic lead phthalate (B1215562), tribasic lead sulfate (B86663), and lead stearates. baerlocher.comgoogle.com The choice among these stabilizers often depends on the specific requirements of the PVC formulation and the end application.

Dibasic lead phthalate, an isomer of this compound, has been a common choice for stabilizing PVC, particularly in flexible applications like wire and cable insulation. google.comontosight.ai Comparative studies and industrial practice have highlighted key differences:

Compatibility : In plasticized PVC formulations that use ester plasticizers like dioctyl phthalate (DOP), certain lead stabilizers can cause issues. For instance, tribasic lead sulfate (TBLS) can promote the saponification (hydrolysis) of the ester plasticizer. kanademy.com In such cases, dibasic lead phthalate is often preferred due to its better compatibility. kanademy.com

Electrical Properties : Lead stabilizers as a class are renowned for imparting excellent and durable electrical insulating properties to PVC. kanademy.com This is largely due to the fact that the primary reaction byproduct, PbCl₂, is non-ionizable and insoluble in water, thus not contributing to electrical conductivity even after aging or exposure to moisture. kanademy.com

Secondary Properties : While the primary stabilizing function is similar across lead carboxylates, secondary properties like lubricity can differ. Lead stearates, for example, also provide significant lubrication during processing, a property that lead phthalates and isophthalates possess to a lesser degree. Therefore, formulations often use a combination of primary lead stabilizers (like lead phthalates or sulfates) with lead soaps (like lead stearate) to achieve a balance of heat stability and processability. kanademy.com

| Stabilizer Type | Primary Function | Key Characteristics | Common Application |

| This compound/Phthalate | Acid Scavenger | Good heat stability, excellent electrical properties, good plasticizer compatibility. kanademy.comontosight.ai | Wire & Cable Insulation, flexible PVC profiles. google.com |

| Tribasic Lead Sulfate | Acid Scavenger | High efficiency, cost-effective. | Rigid PVC pipes, profiles. google.com |

| Lead Stearates | Acid Scavenger, Lubricant | Provides both heat stability and processing lubrication. | General purpose PVC, often in combination with other stabilizers. google.com |

| Dibasic Lead Phosphite (B83602) | Acid Scavenger, Antioxidant | Provides both heat and light stability due to the phosphite component. kanademy.com | Opaque and light-colored PVC applications. kanademy.com |

The use of this compound as a stabilizer fundamentally alters the degradation pathway of PVC, leading to enhanced long-term performance. acs.org By efficiently neutralizing HCl and passivating labile sites, it prevents the extensive formation of conjugated polyene sequences. ncsu.edu This preserves the polymer's initial color and, more importantly, its mechanical integrity, preventing the embrittlement and loss of tensile strength that characterize severe degradation. rsc.org

The long-term durability of polymers is a critical aspect of their performance. nih.govresearchgate.net The effectiveness of lead stabilizers in preventing chemical degradation ensures that the physical properties of the PVC product are maintained over a longer service life, even under thermal stress. The formation of inert and stable byproducts is crucial for applications requiring consistent performance over decades, such as in building materials and long-life cables. kanademy.comresearchgate.net

Comparative Studies with Other Lead-Based Stabilizers (e.g., Dibasic Lead Phthalate) in Polymer Formulations

Exploration in the Development of Advanced Coordination Polymers and Metal-Organic Frameworks

Beyond its role in polymer stabilization, the combination of the lead(II) ion and the isophthalate ligand is of significant interest in the field of supramolecular chemistry for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). capes.gov.br These materials are crystalline solids built from metal ions or clusters linked together by organic molecules (ligands). rsc.org

The design of CPs and MOFs from lead(II) and isophthalate is guided by several key principles:

Coordination Geometry of Lead(II) : The Pb(II) ion has a large ionic radius and a flexible coordination sphere. researchgate.net Crucially, its 6s² valence electron lone pair is often stereochemically active, leading to distorted or "hemidirected" coordination geometries where the ligands are arranged on only one side of the metal ion. researchgate.netacs.orgresearcher.life This predictable distortion is a powerful tool for directing the assembly of complex, non-centrosymmetric structures.

Isophthalate as a Linker : Isophthalic acid (1,3-benzenedicarboxylic acid) is a versatile ligand. It is a "bent" or V-shaped dicarboxylate linker, which, unlike its linear isomer terephthalic acid, promotes the formation of intricate 2D and 3D network topologies rather than simple linear chains. rsc.org

Secondary Building Units (SBUs) : The synthesis can be designed to first form multinuclear lead-oxo clusters, such as [Pb₄(μ₄-O)], which then act as well-defined nodes or "secondary building units" (SBUs). acs.org Linking these SBUs with isophthalate ligands allows for the construction of robust and often porous frameworks with novel topologies. acs.org

Researchers have successfully synthesized a variety of lead(II)-isophthalate structures, from 2D layered materials to complex 3D frameworks, by carefully controlling reaction conditions such as temperature, solvent, and pH. acs.orgresearchgate.net

The modular nature of MOFs allows for their properties to be tailored for specific applications by modifying the building blocks. capes.gov.br In lead(II)-isophthalate systems, this can be achieved by using functionalized isophthalic acid derivatives.

For example, by attaching chiral amino acid groups to the 5-position of the isophthalic acid ring, researchers have constructed homochiral metal-organic frameworks (HMOFs). acs.orgresearcher.life These materials exhibit specific optical properties, such as strong luminescence, which could be harnessed for applications in sensors or chiral separations. acs.org The combination of the heavy Pb(II) atom and the organic ligand can also lead to interesting photoluminescent and optoelectronic properties, with potential applications in light-emitting devices or photodetectors. acs.org The inherent porosity of some of these frameworks also suggests potential for applications in gas storage and separation. researchgate.net

Regulatory Frameworks and Environmental Research Pertaining to Lead Based Compounds

Global and Regional Regulations Governing Lead Compounds in Industrial Products and Materials

Lead isophthalate (B1238265), as a lead compound, is governed by a wide array of international and national regulations that restrict the use of lead in industrial products due to its toxicity. reach24h.comsatra.com These regulations are not typically specific to lead isophthalate but apply to total lead content, thereby encompassing this compound.

Key regulatory frameworks include:

European Union : The EU has implemented some of the most comprehensive regulations.

REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) : Under REACH, lead and its compounds are subject to significant restrictions. beulco.com For instance, as of May 2023, an amendment to Annex XVII of REACH restricts placing on the market or using lead and its compounds in PVC articles if the lead concentration is 0.1% or greater by weight, with this prohibition taking effect on November 29, 2024. reach24h.com Lead has also been officially classified as environmentally hazardous (Aquatic Acute 1 and Aquatic Chronic 1) as of January 2024, with this regulation becoming fully effective by September 1, 2025. rheinmetall.com Furthermore, lead is listed as a Substance of Very High Concern (SVHC), potentially requiring authorization for its use in the future. beulco.comrheinmetall.com this compound is specifically identified as a substance that may damage the unborn child, is suspected of damaging fertility, and may cause organ damage through repeated exposure, according to its harmonized classification under the CLP (Classification, Labelling and Packaging) Regulation. europa.eu

RoHS (Restriction of Hazardous Substances) : The RoHS directive restricts the use of lead in electrical and electronic equipment to a maximum concentration of 0.1% in any homogeneous material. europa.eueuropa.eu

Other Directives : Regulations also limit lead in toys, jewelry (less than 0.05% by weight), and drinking water materials. satra.comeuropa.eu

United States : Several agencies regulate lead compounds.

Environmental Protection Agency (EPA) : The EPA regulates lead under multiple acts. The Toxic Substances Control Act (TSCA) grants the EPA authority to regulate chemical substances, including lead compounds. federalregister.govepa.gov The EPA has lowered the reporting thresholds for lead and lead compounds under the Emergency Planning and Community Right-to-Know Act (EPCRA) to 100 pounds. federalregister.gov Lead is also regulated as a hazardous air pollutant under the Clean Air Act and in drinking water under the Safe Drinking Water Act. epa.govnih.gov

Consumer Product Safety Commission (CPSC) : The CPSC bans paint and similar surface-coating materials for consumer use that contain lead at levels greater than 90 parts per million (ppm). nih.gov It also limits lead in accessible parts of children's products to 100 ppm. nih.gov

Other Regions : Many other countries have established legally binding controls on lead, particularly in paints. As of December 2020, 79 countries had such laws, with many adopting a 90 ppm limit, which is the most protective standard. saicmknowledge.orgipen.org For example, the Philippines established a Chemical Control Order for lead and lead compounds, setting a 90 ppm limit for lead in paints. emb.gov.ph

The following table summarizes key international regulations applicable to lead compounds like this compound.

| Regulatory Body/Region | Regulation/Directive | Scope of Regulation | Lead Concentration Limit/Requirement | Citation |

| European Union | REACH (EC 1907/2006) | PVC articles, general consumer articles, substances for authorization. | < 0.1% by weight in many PVC articles. < 0.05% in articles that can be placed in the mouth by children. Listed as a Substance of Very High Concern (SVHC). | reach24h.comsatra.comrheinmetall.com |

| European Union | RoHS (2011/65/EU) | Electrical and electronic equipment. | < 0.1% by weight in homogeneous materials. | europa.eueuropa.eu |

| European Union | Toy Safety Directive | Toy materials. | Varies by material type (e.g., 2 mg/kg in dry toy material). | europa.eu |

| United States | EPA (TSCA, EPCRA) | Industrial manufacturing, processing, and use of chemicals. | Reporting threshold lowered to 100 pounds for manufacturing, processing, or otherwise using. | federalregister.gov |

| United States | CPSC (CPSIA) | Consumer products, especially children's products and paint. | < 90 ppm in paint and surface coatings. < 100 ppm in accessible parts of children's products. | nih.gov |

| Philippines | DENR (CCO 2013-24) | Import, manufacture, use, and disposal of lead and lead compounds. | < 90 ppm in paints for architectural, decorative, and household applications. | emb.gov.ph |

Academic Research on Substitution Strategies and Alternative Materials for Lead-Based Additives

The regulatory pressure and environmental concerns have driven significant academic and industrial research into finding effective and safer alternatives for lead-based additives, such as this compound, which has been used as a heat stabilizer in polymers like PVC. tldvietnam.compvcstabilizer.com The primary goal is to develop substitutes that offer comparable performance in terms of thermal stability, processability, and durability without the associated toxicity. platinumindustriesltd.com

The main categories of alternatives to lead-based stabilizers are:

Calcium-Based Stabilizers : Calcium-zinc (Ca/Zn) and calcium-organic stabilizers are the most widely adopted lead-free alternatives. tldvietnam.complatinumindustriesltd.com They are considered safer and can provide good heat stability and processing characteristics. Early challenges with Ca/Zn systems included the need for higher dosages and higher costs, but advancements have made them increasingly competitive. platinumindustriesltd.com

Tin-Based Stabilizers : Organotin compounds, such as those based on mercaptan chemistry, are effective heat stabilizers. tldvietnam.compvcstabilizer.com While they offer excellent performance, some concerns remain about their own potential environmental persistence and toxicity. tldvietnam.com

Organic-Based Stabilizers (OBS) : These heavy-metal-free systems represent an innovative frontier. Research has led to the development of technologies based on derivatives of mercaptan chemistry, which include blocked thiols that become active stabilizers under processing conditions. researchgate.net These systems offer benefits like a wide processing window, good color stability, and improved recyclability of the polymer. researchgate.net

The table below compares the characteristics of lead-based stabilizers with their common alternatives.

| Stabilizer Type | Key Components | Performance Characteristics | Advantages | Disadvantages/Challenges | Citation |

| Lead-Based | Dibasic lead phthalate (B1215562), Lead stearates | Excellent heat stability, good electrical properties, wide processing window. | Low cost, high efficiency. | High toxicity, significant environmental/health risks, heavily regulated. | pvcstabilizer.com |

| Calcium-Zinc (Ca/Zn) | Calcium stearate, Zinc stearate, co-stabilizers | Good heat stability and weatherability. | Low toxicity, environmentally friendly, good regulatory compliance. | Can be more expensive, may require higher dosage levels than lead stabilizers. | platinumindustriesltd.com |

| Organotin | Mercaptides, Carboxylates | Excellent heat stability, high transparency. | Highly effective, suitable for clear PVC applications. | Cost can be high, potential for own toxicity and environmental concerns. | tldvietnam.comresearchgate.net |

| Organic-Based (OBS) | Blocked thiols, uracil (B121893) derivatives | Good color hold, wide processing window. | Heavy-metal-free, low toxicity, improved recyclability. | Newer technology, performance can be application-specific. | researchgate.net |

Beyond stabilizers, research into replacing lead in other advanced materials is also active. For instance, in the field of photovoltaics, significant effort is being directed at replacing lead in perovskite solar cells with less toxic elements like tin (Sn), bismuth (Bi), and germanium (Ge) to mitigate environmental risks. preprints.org

Analytical Methodologies for Detection and Quantification of this compound in Complex Matrices

The detection and quantification of this compound in complex matrices, such as polymers, paints, or environmental samples, present an analytical challenge. There is no single, standard method for the direct analysis of the intact this compound molecule. Instead, analytical strategies typically involve a multi-step approach focused on quantifying its constituent parts: the lead cation (Pb²⁺) and the isophthalate anion, or total organic phthalates.

The complexity of the sample matrix often necessitates a sample preparation step, such as acid digestion, extraction, or ashing, to separate the analytes from interfering substances. chromatographyonline.commdpi.com

Future Research Directions and Emerging Paradigms for Lead Isophthalate Chemistry

Rational Design of Isophthalate-Based Materials for Sustainable Applications

The rational design of materials involves the deliberate, bottom-up construction of molecular structures to achieve specific, predetermined functions. acs.org This forward-thinking approach is becoming a cornerstone for developing sustainable materials, where properties like degradability and environmental benignity are engineered into the material from the very beginning. researchgate.net In the context of isophthalate-based coordination polymers, rational design offers a pathway to create materials that can address significant environmental challenges. acs.org

Future research will likely focus on the strategic selection and modification of organic linkers and metal nodes to create lead isophthalate (B1238265) frameworks with tailored properties for sustainability. researchgate.net This includes designing for enhanced adsorption of specific pollutants, developing catalytic capabilities for breaking down harmful substances, and using renewable resources in synthesis. acs.orgacs.org For instance, the functionalization of the isophthalate ligand can introduce specific active sites into the material's pores, enhancing its selectivity and efficiency in applications like carbon capture or water purification. acs.orgmdpi.com The use of bifunctional ligands, such as organoarsonates with additional coordinating groups, can lead to the formation of complex 2D and 3D frameworks with interesting topologies and photoluminescence properties. tandfonline.com

A key aspect of sustainability is the development of green synthesis routes. researchgate.netresearchgate.net Research is moving towards methods that operate at room temperature, use environmentally friendly solvents like water, and are suitable for large-scale preparation. researchgate.net The "benign by design" concept, which prioritizes easy and fast degradability after a material's intended use, is a significant future goal. researchgate.net By taking the entire life cycle of the chemical into account, researchers aim to create lead isophthalate materials whose functionality inherently includes their eventual, non-harmful breakdown in the environment. researchgate.net

Table 1: Examples of Rationally Designed Isophthalate-Based MOFs for Sustainable Applications

| Material | Target Application | Design Strategy | Key Finding | Citation |

|---|---|---|---|---|

| MFM-300(Al) | Gas Adsorption (NO₂) | Creation of a robust porous framework | High and reversible adsorption capacity for NO₂ (approx. 4.1 mmol g⁻¹) at room temperature. mdpi.com | mdpi.com |

| Zn-MOF | Pollutant Removal | Use of a fluorenone-based dicarboxylate ligand to create open pore channels decorated with carbonyl groups. | High adsorption capacity (326 mg g⁻¹) for cationic dyes like methyl orange. acs.org | acs.org |

| MFM-130 | Gas Storage (CH₄) | Use of oligoparaxylene-isophthalate linkers to create non-interpenetrated frameworks with hydrophobic pockets. | Moderate methane (B114726) adsorption of 6.9 mmol/g at 298 K and 20 bar. acs.org | acs.org |

| Zn(Dph)₂(4,4Bpy)₂·H₂O | Heavy Metal Removal (Pb²⁺) | Synthesis via solvent-free methods for a green process. | Maximum lead adsorption capacity of 26.385 mg/g. researchgate.net | researchgate.net |

Integration of this compound Components in Hybrid and Composite Systems

A significant frontier in materials science is the creation of hybrid and composite materials, which combine two or more distinct components to achieve properties that are superior to or different from the individual constituents. wikipedia.orgresearchgate.net Hybrid materials are characterized by interactions between components at the nanometer or molecular level, whereas composites involve constituents at a larger, macroscopic scale. wikipedia.org These materials can be broadly classified based on the nature of the interaction between the organic and inorganic phases: Class I hybrids have weak interactions like hydrogen bonding, while Class II hybrids feature strong covalent bonds. wikipedia.org

The integration of lead-based components with polymers is a promising area of research. Studies have explored the fabrication of particulate polymer composites by filling an isophthalic resin (ISO) matrix with various lead oxides (PbO, PbO₂, and Pb₃O₄). researchgate.netresearchgate.netepa.gov The primary goal of creating these composites is often to combine the processability and flexibility of the polymer with the high density and specific functionalities of the lead-based filler, such as gamma radiation shielding. researchgate.netaip.org The performance of these composites is highly dependent on the concentration and the quality of dispersion of the filler within the polymer matrix. researchgate.netepa.gov A homogenous dispersion is crucial for enhancing properties like density, dielectric constant, and attenuation coefficients for radiation. researchgate.netresearchgate.net

Future work in this area will likely explore the use of this compound coordination polymers, not just simple oxides, as the filler. This could lead to "true" hybrid systems where the interface between the polymer matrix and the crystalline filler is precisely engineered. researchgate.net Such structure-function integrated composites could offer enhanced mechanical strength, thermal stability, and unique biological or electronic functions. mdpi.com

Table 2: Properties of Isophthalic Resin-Lead Oxide Composites

| Composite System | Property Investigated | Key Finding | Citation |

|---|---|---|---|

| Isophthalic Resin (ISO) + Lead(II) Oxide (PbO) | Gamma Radiation Shielding | Attenuation coefficients increase with higher filler content; outperforms composites with PbO₂ and Pb₃O₄. researchgate.netepa.gov | researchgate.netepa.gov |

| Isophthalic Resin (ISO) + Lead(II) Oxide (PbO) | Dielectric Properties | Dielectric constant (ε′), dielectric loss (ε″), and AC conductivity (σ) increase with a higher weight percentage of PbO filler. aip.org | aip.org |

| Isophthalic Resin (ISO) + Lead(II) Oxide (PbO) | Thermal Degradation | The pristine polymer shows single-stage degradation, while the composites exhibit two-stage degradation. Thermal stability is affected by filler content. aip.org | aip.org |

| Isophthalic Resin (ISO) + Lead Oxides | Density | ISO+PbO composites yield higher density values compared to those with PbO₂ and Pb₃O₄ due to the high density and fine dispersibility of PbO. researchgate.net | researchgate.net |

Exploration of Nanoscience Principles for Controlled Synthesis and Enhanced Performance

Nanoscience principles are revolutionizing the synthesis of coordination polymers, as materials at the nanoscale (1-100 nm) often exhibit remarkably different and enhanced properties compared to their bulk counterparts. rsc.orgupertis.ac.id This is primarily due to a significantly higher surface-area-to-volume ratio and the emergence of quantum effects. rsc.org Applying these principles to this compound allows for the creation of nanoscale coordination polymers (NCPs) or nano metal-organic frameworks (nanoMOFs) with improved performance in areas like catalysis, sensing, and biomedical applications. ustc.edu.cnresearchgate.net

A central theme in this emerging paradigm is the controlled synthesis of nanoparticles with uniform size and morphology. ustc.edu.cn Researchers have developed several strategies to achieve this level of control:

Solvothermal Method with Modulators: This is a common and effective strategy where "modulators," such as acetic acid or benzoic acid, are added to the reaction. ustc.edu.cn These modulators compete with the primary organic linker (isophthalate) to coordinate with the metal ions, thereby regulating the reaction rate and influencing the final crystal size and shape. ustc.edu.cn For example, using benzimidazole (B57391) as a modulator in a wet-chemical route enabled the synthesis of nitrogen-rich MOF nanoparticles with an unusual concave cuboctahedral morphology, which showed high catalytic efficiency. rsc.org

Microemulsion Method: This technique uses thermodynamically stable, monodisperse microemulsions formed by incompatible solvents and surfactants. ustc.edu.cn The tiny droplets act as nanoreactors, confining the synthesis and leading to the formation of uniform nanoparticles. ustc.edu.cnresearchgate.net

Novel Energy Inputs: Microwave-assisted synthesis can significantly shorten reaction times by promoting rapid and uniform heating. researchgate.net

Electric Field Control: An innovative approach uses a nanopipette to locally mix precursor solutions. nih.gov The application of an electric field controls the transport of reagents, enabling fine control over the synthesis of individual MOF nanoparticles. nih.gov

The resulting nano-sized this compound materials can exhibit enhanced catalytic activity due to the increased number of accessible active sites on their large surface. rsc.orgrsc.org Furthermore, their nanoscale dimensions can lead to unique luminescent properties, making them suitable for advanced imaging and sensing technologies. researchgate.net

Table 3: Methods for Controlled Synthesis of Nanoscale Coordination Polymers

| Synthesis Method | Key Principle | Example/Outcome | Citation |

|---|---|---|---|

| Modulator-Assisted Solvothermal | Modulators (e.g., acetic acid) compete with linkers, controlling nucleation and growth rates. | Precise regulation of particle size and morphology of nanoMOFs. ustc.edu.cn | ustc.edu.cn |

| Wet-Chemical with Modulator | Benzimidazole used as a modulator to control morphology. | Formation of concave cuboctahedral nanoparticles with enhanced catalytic activity. rsc.org | rsc.org |

| Electric Field-Controlled Injection | A nanopipette locally mixes precursors under an electric field to control reaction conditions. | Controlled synthesis of single MOF (HKUST-1) nanoparticles. nih.gov | nih.gov |

| Microemulsion Synthesis | Incompatible solvents and surfactants form nanoreactors. | Effective for preparing uniform and monodispersed nanoMOFs. ustc.edu.cn | ustc.edu.cn |

| Confined Space Synthesis | MOF growth occurs within a polymeric fiber loaded with metal oxide precursors. | Regulated growth of uniform MOF nanocrystals within a confined matrix. nih.gov | nih.gov |

Advanced In-Situ Characterization Techniques for Monitoring Reaction and Degradation Processes

Understanding the formation and degradation of this compound materials requires looking beyond the static, final product. Advanced in-situ characterization techniques, which monitor chemical and physical changes as they happen under real reaction or operating conditions, are providing unprecedented insights into these dynamic processes. researchgate.netnih.gov These methods are crucial for understanding reaction mechanisms, identifying transient intermediates, and ultimately achieving rational control over synthesis and material stability. researchgate.netfrontiersin.org

Several powerful in-situ techniques are being applied to study coordination polymers:

In-situ X-ray Diffraction (XRD): Often utilizing high-intensity synchrotron radiation, in-situ XRD allows for the time-resolved monitoring of the formation of crystalline phases. researchgate.netacs.org This technique can detect the appearance of the final MOF structure, identify any crystalline intermediate phases, and provide data to determine reaction kinetics. researchgate.netacs.org However, it is often insensitive to the very early stages of nucleation or to amorphous species in the solution. acs.org

In-situ Spectroscopy: Techniques like Raman and Nuclear Magnetic Resonance (NMR) spectroscopy provide complementary information about the non-crystalline components of the reaction.

Raman Spectroscopy can monitor the solution phase, tracking the consumption of precursors and the formation of specific metal-ligand bonds in real-time. acs.orgibm.com

NMR Spectroscopy can provide quantitative data on the solution-phase processes, allowing for the determination of kinetic parameters such as the activation energies for nucleation and crystal growth. nih.gov

In-situ Microscopy: Liquid-Cell Transmission Electron Microscopy (LC-TEM) enables the direct, high-resolution visualization of coordination polymer formation. acs.orgacs.org This powerful technique allows researchers to observe the nucleation, growth, and assembly of individual nanocrystals in their native liquid environment, although challenges like electron beam-induced reactions must be considered. acs.orgacs.org

These same principles can be applied to study degradation. For example, in-situ Raman spectroscopy can track the molecular and morphological changes as a polymer degrades, helping to distinguish between different mechanisms such as oxidative and enzymatic degradation. nih.gov Thermogravimetric analysis (TGA) is another key technique used to study the thermal stability and degradation pathways of composite materials. aip.org

Table 4: In-Situ Techniques for Studying Coordination Polymer Dynamics

| Technique | Information Obtained | Example System | Citation |

|---|---|---|---|

| In-situ NMR Spectroscopy | Time-evolution of liquid phase; kinetics of nucleation and growth; activation energies. | MFM-500(Ni) formation | nih.gov |

| In-situ Synchrotron XRD | Observation of crystalline intermediates; crystallization kinetics. | Zr-fumarate MOF formation | researchgate.netacs.org |

| In-situ Raman Spectroscopy | Monitoring of solution and crystalline phases; reaction kinetics via characteristic peaks. | Ce- and Zr-fumarate MOF synthesis | acs.org |

| In-situ Liquid-Cell TEM | High-resolution visualization of crystal nucleation and growth in real-time. | Copper benzenehexathiol (B56681) (c-CP) formation | acs.orgacs.org |

| In-situ ATR-FTIR | Real-time monitoring of bond formation and anion exchange. | HKUST-1 formation from HDS precursor | acs.org |

Q & A

Q. What are the established synthetic protocols for lead isophthalate, and what parameters critically influence its crystallinity and phase purity?

this compound is typically synthesized via solvothermal or precipitation methods using lead(II) salts and isophthalic acid. Critical parameters include:

- pH control (affects ligand deprotonation and metal-ligand coordination) .

- Solvent selection (polar solvents like DMF or water enhance solubility but may compete for coordination sites) .

- Temperature and reaction time (longer durations at 80–120°C improve crystallinity, as shown in MOF syntheses) . Reproducibility requires strict adherence to stoichiometric ratios and inert atmospheric conditions to prevent Pb²⁺ oxidation .

Q. Which spectroscopic and diffraction techniques are most effective for characterizing this compound’s structural and electronic properties?

- PXRD identifies crystalline phases and compares patterns with simulated databases (e.g., CCDC) .

- FT-IR confirms ligand coordination modes (e.g., carboxylate symmetric/asymmetric stretching at 1350–1650 cm⁻¹) .

- XPS quantifies Pb oxidation states and detects surface contaminants (e.g., Pb⁰ vs. Pb²⁺) .

- Thermogravimetric analysis (TGA) assesses thermal stability and decomposition pathways .

Advanced Research Questions

Q. How can contradictions in reported thermal stability data for this compound be systematically addressed?

Discrepancies often arise from:

- Sample purity : Impurities (e.g., unreacted ligands) lower observed decomposition temperatures. Use elemental analysis (EA) and NMR to verify purity .

- Methodological variability : Standardize TGA heating rates (e.g., 5°C/min under N₂) and calibrate equipment across studies .

- Crystallinity differences : Amorphous phases degrade faster; compare PXRD data pre-/post-TGA to correlate structure-stability relationships .

Q. What computational strategies are suitable for modeling this compound’s coordination geometry and adsorption properties?

- DFT calculations : Optimize metal-ligand bond lengths and angles using software like Gaussian or VASP. Validate with experimental XRD data .

- Molecular Dynamics (MD) : Simulate guest molecule diffusion in porous frameworks (e.g., methane storage, analogous to MOF-5 studies) .

- Topological analysis : Use programs like TOPOS to classify network connectivity and predict porosity .

Q. How do protonation states of isophthalate ligands influence this compound’s reactivity in catalytic or sensing applications?

- pH-dependent ligand behavior : Partially protonated ligands (at pH 4–6) create unsaturated metal sites, enhancing Lewis acidity for catalysis .

- Fluorescence quenching : Deprotonated ligands facilitate π-π stacking with aromatic analytes, detectable via emission spectroscopy .

- Comparative studies : Synthesize analogs with substituted ligands (e.g., nitro-isophthalate) to isolate electronic effects .

Methodological Guidance

Q. What steps ensure reproducibility in synthesizing this compound derivatives for structure-property studies?

- Detailed reporting : Include exact molar ratios, solvent volumes, and aging times in methods .

- Batch consistency : Use identical Pb(NO₃)₂ and ligand sources to minimize vendor variability .

- Supplementary data : Provide raw PXRD, FT-IR, and TGA curves in supporting information for cross-validation .

Q. How should researchers approach conflicting data on this compound’s environmental toxicity in interdisciplinary studies?

- Controlled leaching experiments : Soak samples in aqueous solutions (pH 2–12) and quantify Pb²⁺ release via ICP-MS .

- Comparative toxicology : Cross-reference with PbO or Pb-acetate toxicity thresholds to contextualize risks .

- Mechanistic studies : Use XAFS to track Pb speciation in environmental matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.